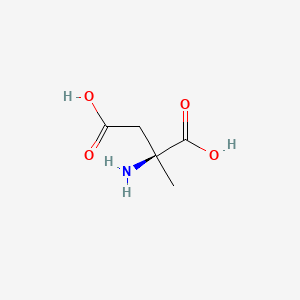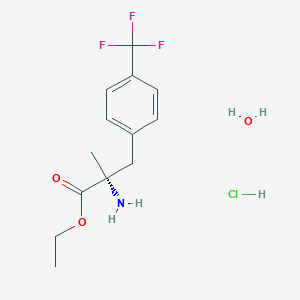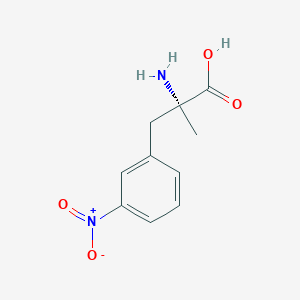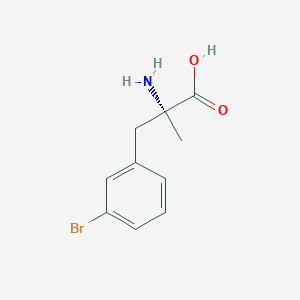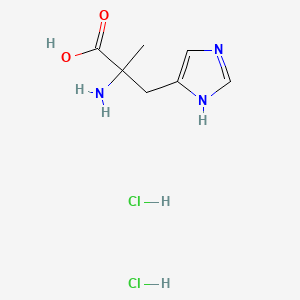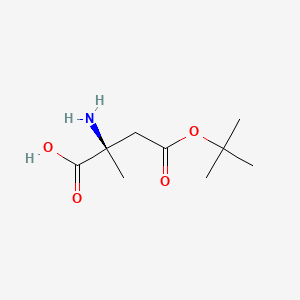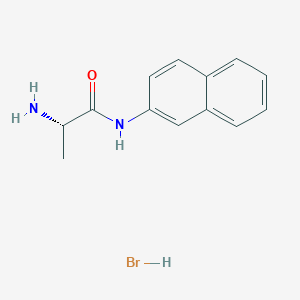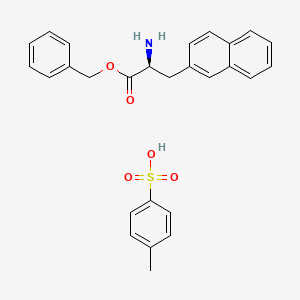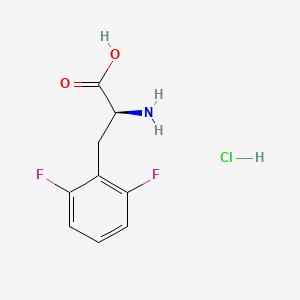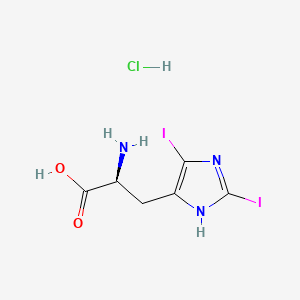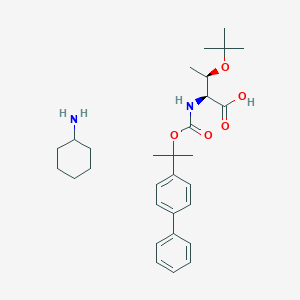
23631-92-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23631-92-7 is a chemical compound used in a variety of scientific research applications. It is a synthetic, colorless, crystalline solid with a molecular weight of 339.25 g/mol. In scientific literature, it is commonly referred to as 1,2,3-tris(2-chloroethoxy)benzene (TCEB). This compound has been studied for its biochemical and physiological effects, and for its potential applications in various laboratory experiments.
Applications De Recherche Scientifique
23631-92-7 has been used in a variety of scientific research applications, including as a model compound to study the properties of polychlorinated biphenyls (PCBs). It has also been used to study the toxicity of PCBs, as well as their potential to cause endocrine disruption. Additionally, 23631-92-7 has been studied for its potential as a pesticide, and it has been used in studies of the mechanisms of action of insecticides.
Mécanisme D'action
The mechanism of action of 23631-92-7 is not fully understood. It is believed that it acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many compounds. Additionally, it has been suggested that 23631-92-7 may interact with various receptors, such as the glucocorticoid receptor, androgen receptor, and estrogen receptor.
Biochemical and Physiological Effects
23631-92-7 has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to cause liver and kidney damage, as well as reproductive toxicity. Additionally, it has been found to cause endocrine disruption, as well as immunotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 23631-92-7 in laboratory experiments is that it is a relatively inexpensive compound that is readily available. Additionally, it is relatively stable and can be easily synthesized. However, one of the main limitations of using 23631-92-7 is that its mechanism of action is not fully understood. Additionally, it has been found to have a variety of toxic effects, which limits its use in certain experiments.
Orientations Futures
There are a number of possible future directions for research involving 23631-92-7. One possible direction is to further study its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications as a pesticide or in other types of laboratory experiments. Finally, further research could be conducted to explore the potential toxic effects of 23631-92-7, in order to better understand its safety profile.
Méthodes De Synthèse
23631-92-7 is synthesized by reacting 2-chloroethanol with 2,4,6-trimethylbenzene in the presence of a base catalyst. The reaction is conducted in a solvent such as toluene, and the product is isolated by vacuum distillation. The yield of the reaction is typically around 60-70%.
Propriétés
IUPAC Name |
cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2/t16-,20+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBWZUEMWIOOL-PXPMWPIZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

